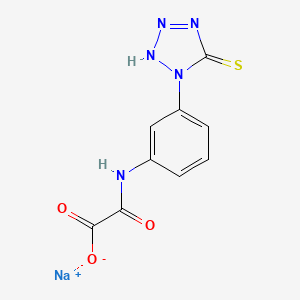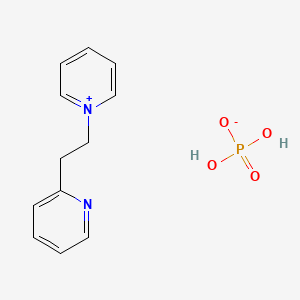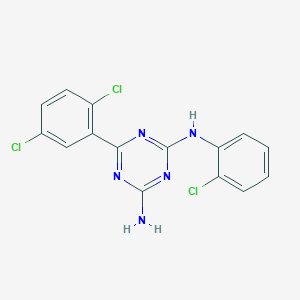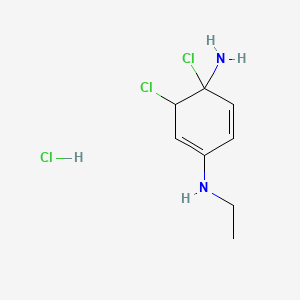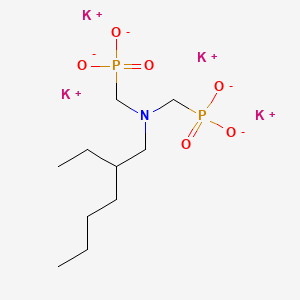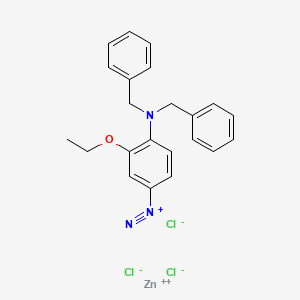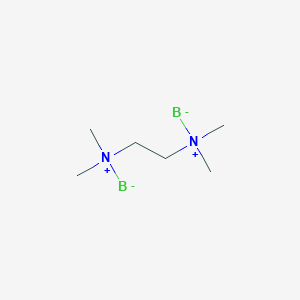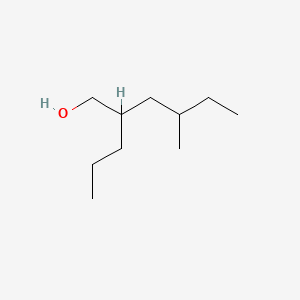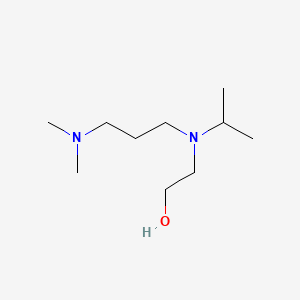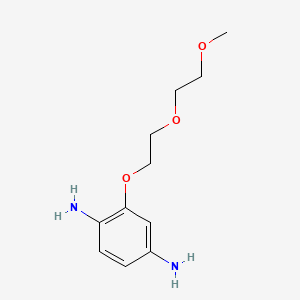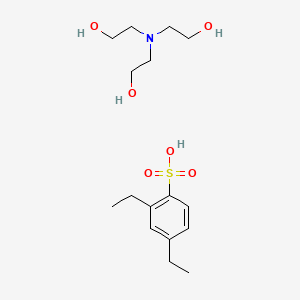
Einecs 303-473-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 303-473-4, also known as 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the sulfonation of 2,4-diethylbenzene followed by a reaction with 2,2’,2’'-nitrilotriethanol. The sulfonation process typically requires the use of sulfur trioxide or chlorosulfonic acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pressure, and reactant concentrations is maintained. The final product is purified through processes such as crystallization or distillation to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, influencing their activity and stability. The nitrilotriethanol component can chelate metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-diethylbenzenesulfonic acid: The parent compound without the nitrilotriethanol component.
2,4-dimethylbenzenesulfonic acid: A similar compound with methyl groups instead of ethyl groups.
2,4-diethylphenol: A related compound with a hydroxyl group instead of a sulfonic acid group.
Uniqueness
The combination of 2,4-diethylbenzenesulfonic acid with 2,2’,2’'-nitrilotriethanol imparts unique properties such as enhanced solubility, stability, and reactivity, making it more versatile and effective in various applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
94199-97-0 |
|---|---|
Molekularformel |
C16H29NO6S |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,4-diethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S.C6H15NO3/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8;8-4-1-7(2-5-9)3-6-10/h5-7H,3-4H2,1-2H3,(H,11,12,13);8-10H,1-6H2 |
InChI-Schlüssel |
BRYDVHFTJJSWQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)S(=O)(=O)O)CC.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
